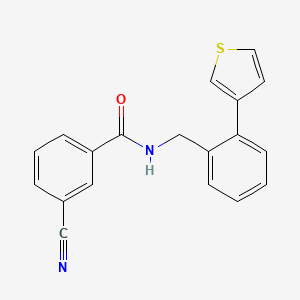

![molecular formula C16H13Cl2N3O2S B2748049 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 901868-60-8](/img/no-structure.png)

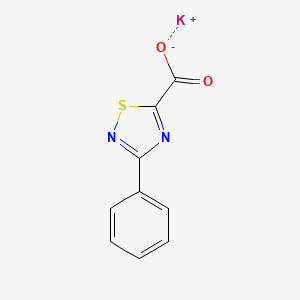

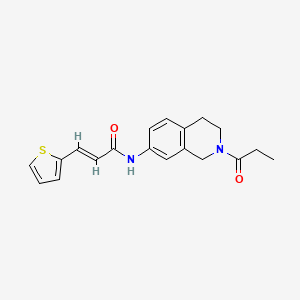

4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

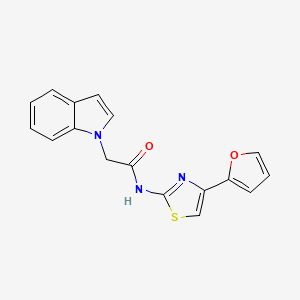

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The 3,4-dichlorophenyl group is a common substituent in many pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with various enzymes and receptors in the body .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research has led to the synthesis of various quinazoline derivatives, including compounds structurally similar to 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, which have been evaluated for their antimycobacterial, photosynthesis-inhibiting, and antialgal activity. Notably, certain derivatives have shown promising results against Mycobacterium avium and M. kansasii, surpassing the activity of standard treatments like isoniazid. Moreover, these compounds have demonstrated significant photosynthesis-inhibiting activity, indicating their potential utility in agricultural and biological studies (Kubicová et al., 2003).

Antimicrobial Activities

Further investigations into quinazoline derivatives have unveiled their antimicrobial properties. For instance, novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones synthesized from related chemical precursors displayed significant antimicrobial activity, suggesting the therapeutic potential of these compounds against various bacterial and fungal pathogens (Patel & Shaikh, 2011).

Anti-inflammatory and Analgesic Properties

Quinazolinone derivatives have also been synthesized and assessed for their anti-inflammatory and analgesic properties. This research highlights the potential of such compounds in the development of new treatments for inflammation and pain management, indicating a broad spectrum of pharmacological applications (Farag et al., 2012).

Synthesis and Characterization

The synthesis process of quinazoline derivatives, including those with chloro and methoxy groups, is crucial for their application in scientific research and drug development. The detailed synthesis routes provide insights into the chemical properties and potential applications of these compounds in medicinal chemistry and pharmaceuticals (Xu Guangshan, 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various targets, such asacetylcholinesterase (AchE) and epidermal growth factor receptors (EGFR) . These targets play crucial roles in neurological signaling and cell growth regulation, respectively.

Mode of Action

Similar compounds have been shown to inhibit the activity of their targets, leading to changes in cellular processes . For instance, inhibition of AchE can affect nerve pulse transmission , while EGFR inhibition can disrupt cell growth and proliferation .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to oxidative stress and cell growth . For example, inhibition of AchE can lead to changes in neurological signaling pathways , while EGFR inhibition can affect cell growth and proliferation pathways .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting cell growth and affecting neurological signaling .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .

Propriétés

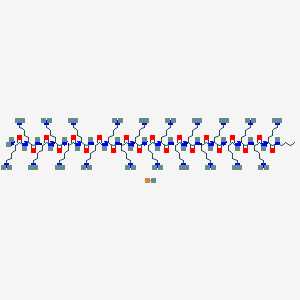

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves the reaction of 3,4-dichloroaniline with 6,7-dimethoxy-2(1H)-quinazolinethione in the presence of a suitable reagent.", "Starting Materials": [ "3,4-dichloroaniline", "6,7-dimethoxy-2(1H)-quinazolinethione" ], "Reaction": [ "To a solution of 3,4-dichloroaniline (1.0 equiv) in a suitable solvent, add a base such as potassium carbonate (2.0 equiv) and stir for 10-15 minutes at room temperature.", "Add 6,7-dimethoxy-2(1H)-quinazolinethione (1.0 equiv) to the reaction mixture and stir for 12-24 hours at room temperature.", "After completion of the reaction, filter the mixture and wash the solid with a suitable solvent.", "Recrystallize the product from a suitable solvent to obtain 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione as a pure solid." ] } | |

Numéro CAS |

901868-60-8 |

Formule moléculaire |

C16H13Cl2N3O2S |

Poids moléculaire |

382.26 |

Nom IUPAC |

4-(3,4-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |

InChI |

InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24) |

Clé InChI |

HUKHVECCJCLLRT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)Cl)Cl)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid](/img/structure/B2747977.png)